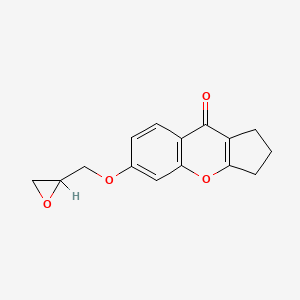
6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a chromenone core fused with a cyclopentane ring and an oxirane (epoxide) group attached via a methoxy linker. Its intricate structure suggests a range of chemical reactivity and biological activity, making it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one typically involves multiple steps, starting from readily available precursors. One common route includes:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic or basic conditions to form the chromenone structure.
Cyclopentane Ring Formation: The chromenone intermediate undergoes cyclization with a suitable reagent, such as a Grignard reagent, to introduce the cyclopentane ring.
Epoxide Introduction: The final step involves the epoxidation of an allylic alcohol or alkene precursor using a peracid (e.g., m-chloroperbenzoic acid) to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the chromenone core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amino or thioether derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one serves as a versatile intermediate for the synthesis of more complex molecules
Biology
Biologically, this compound has potential as a pharmacophore due to its structural similarity to bioactive natural products. It may exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, could lead to the development of new drugs for treating diseases like cancer or inflammatory disorders.
Industry
Industrially, this compound could be used in the synthesis of specialty chemicals, including agrochemicals and materials with specific properties. Its unique structure may impart desirable characteristics to these products, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chromenone core may interact with cellular pathways involved in oxidative stress or inflammation, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-(2-Oxiranylmethoxy)-2,3-dihydrobenzofuran-9(1H)-one: Similar structure but with a benzofuran core instead of chromenone.
6-(2-Oxiranylmethoxy)-2,3-dihydroindole-9(1H)-one: Contains an indole core, offering different biological activity.
6-(2-Oxiranylmethoxy)-2,3-dihydroquinoline-9(1H)-one: Features a quinoline core, which may affect its reactivity and applications.
Uniqueness
The uniqueness of 6-(2-Oxiranylmethoxy)-2,3-dihydrocyclopenta(b)chromen-9(1H)-one lies in its combination of a chromenone core with a cyclopentane ring and an oxirane group. This structural arrangement provides a distinct set of chemical properties and biological activities, differentiating it from other similar compounds. Its potential for diverse chemical modifications and biological interactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
84229-44-7 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
6-(oxiran-2-ylmethoxy)-2,3-dihydro-1H-cyclopenta[b]chromen-9-one |
InChI |
InChI=1S/C15H14O4/c16-15-11-2-1-3-13(11)19-14-6-9(4-5-12(14)15)17-7-10-8-18-10/h4-6,10H,1-3,7-8H2 |
InChI Key |
QBJYPNNFXLNYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)OC3=C(C2=O)C=CC(=C3)OCC4CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


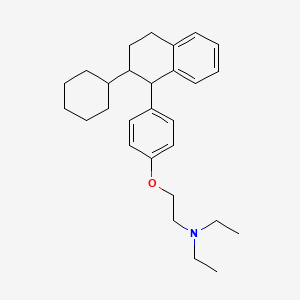
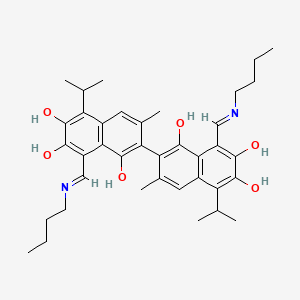
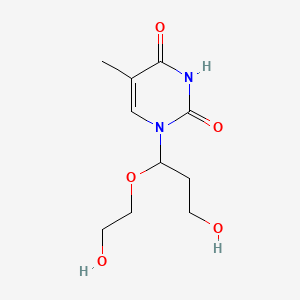

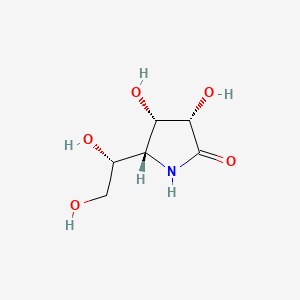

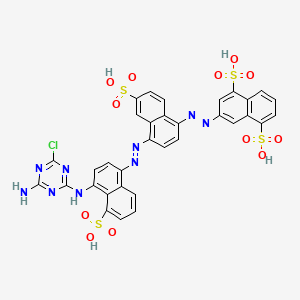


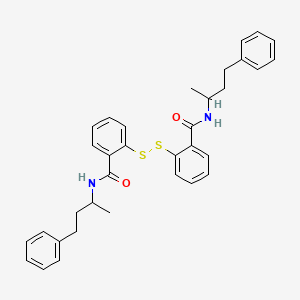
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804314.png)
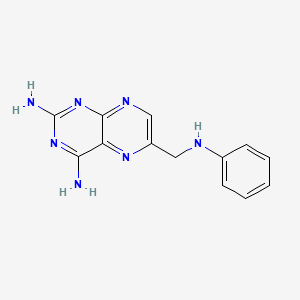
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804320.png)
